molecular formula C19H33N B1597436 2,4,6-Tri-tert-butyl-N-methylaniline CAS No. 4566-64-7

2,4,6-Tri-tert-butyl-N-methylaniline

Cat. No. B1597436
CAS RN: 4566-64-7
M. Wt: 275.5 g/mol
InChI Key: GFTNLYGZUUPSSM-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butyl-N-methylaniline is an aniline derivative and a sterically hindered amine . It has been reported that the steric effect influences the charge-transfer (CT) band in its electronic spectra .


Synthesis Analysis

2,4,6-Tri-tert-butyl-N-methylaniline may be used in the synthesis of 2,5-di-tert-butyl-N,N-dimethylanilinium iodide and 2,5-di-tert-butyl-N-ethyl-N-ethylanilinium iodide .


Molecular Structure Analysis

The linear formula of 2,4,6-Tri-tert-butyl-N-methylaniline is [(CH3)3C]3C6H2NHCH3 . It has a molecular weight of 275.47 .


Chemical Reactions Analysis

The reactivity of 2,4,6-tri-tert-butyl-N-methylaniline with alkyl iodides under high pressure has been reported .


Physical And Chemical Properties Analysis

2,4,6-Tri-tert-butyl-N-methylaniline is a powder with a melting point of 109-111 °C (lit.) .

Scientific Research Applications

Sterically Hindered Amine

“2,4,6-Tri-tert-butyl-N-methylaniline” is a sterically hindered amine . Sterically hindered amines are a class of compounds that have bulky groups around the nitrogen atom, which restricts the rotation of the molecule. This property makes them useful in a variety of applications, such as antioxidants in the rubber and plastic industries, and as stabilizers in the photographic industry .

Aniline Derivative

This compound is an aniline derivative . Aniline derivatives are widely used in the dye industry, as they can be easily transformed into a variety of different colored compounds. They are also used in the production of drugs, rubber, and dyes .

Charge-Transfer (CT) Band Studies

The steric effect on the charge-transfer (CT) band in its electronic spectra has been reported . This makes “2,4,6-Tri-tert-butyl-N-methylaniline” useful in the study of charge-transfer complexes, which are of interest in the field of organic semiconductors and molecular electronics .

High-Pressure Reactivity Studies

The reactivity of “2,4,6-Tri-tert-butyl-N-methylaniline” with alkyl iodides under high pressure has been reported . This makes it a useful compound for studying the effects of pressure on chemical reactions, a field of research that has implications for processes such as catalysis and materials synthesis .

Synthesis of Quaternary Ammonium Salts

“2,4,6-Tri-tert-butyl-N-methylaniline” may be used in the synthesis of “2,5-di-tert-butyl-N,N-dimethylanilinium iodide” and "2,5-di-tert-butyl-N-ethyl-N-ethylanilinium iodide" . These are quaternary ammonium salts, which are used in a variety of applications, including phase-transfer catalysts, antiseptics, and surfactants .

Material Science

Due to its unique structure and properties, “2,4,6-Tri-tert-butyl-N-methylaniline” could potentially be used in material science for the development of new materials with specific desired properties .

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Mechanism of Action

Target of Action

2,4,6-Tri-tert-butyl-N-methylaniline is a sterically hindered amine

Mode of Action

The compound is an aniline derivative . It exhibits a steric effect on charge-transfer (CT) bands in its electronic spectra . This suggests that it may interact with its targets by transferring charge, which could result in changes to the target’s function or structure.

Result of Action

Its reactivity with alkyl iodides under high pressure has been reported , suggesting that it may induce chemical reactions under certain conditions.

Action Environment

Its reactivity under high pressure suggests that physical conditions such as pressure may influence its action .

properties

IUPAC Name

2,4,6-tritert-butyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12,20H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTNLYGZUUPSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364389
Record name 2,4,6-Tri-tert-butyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tri-tert-butyl-N-methylaniline

CAS RN

4566-64-7
Record name 2,4,6-Tri-tert-butyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tri-tert-butyl-N-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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